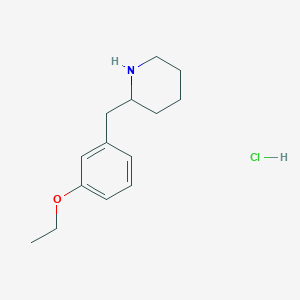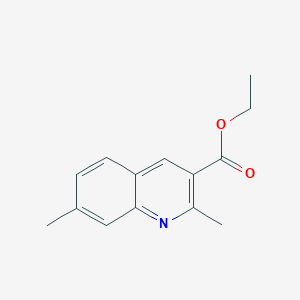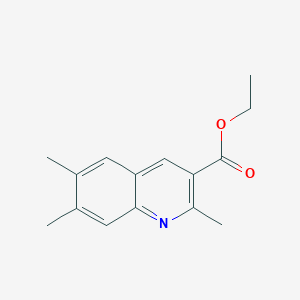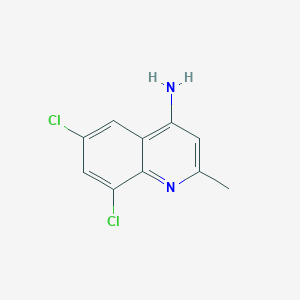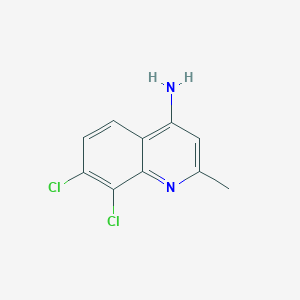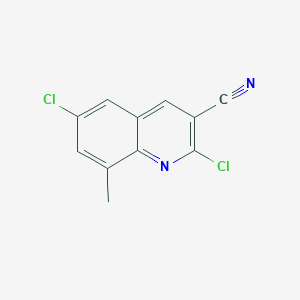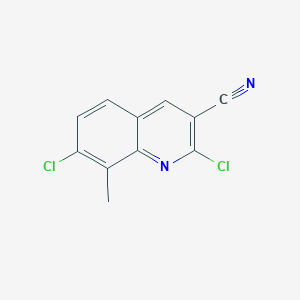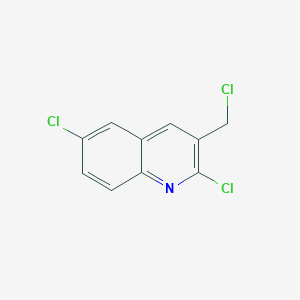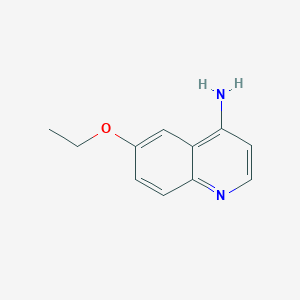![molecular formula C13H19NO B1341419 3-[(4-Methylphenoxy)methyl]piperidine CAS No. 883547-94-2](/img/structure/B1341419.png)
3-[(4-Methylphenoxy)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenoxy)methyl]piperidine is a compound with the molecular formula C13H19NO . It is used as a reactant for the synthesis of phenylpropenamide derivatives for anti-hepatitis B virus activity and CB2 receptor agonists for the treatment of chronic pain .
Synthesis Analysis
Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of piperidines has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include multi-enzymatic and chemo-enzymatic methods that allow the preparation of piperidines with three chirality centres in only two steps from achiral diketoester precursors .Molecular Structure Analysis
The molecular weight of 3-[(4-Methylphenoxy)methyl]piperidine is 205.3 . The structure of piperidine, a six-membered heterocycle, includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
3-Methylpiperidine, a related compound, appears as a colorless liquid with a characteristic odor . It is less dense than water . The refractive index (n20/D) is 1.447, and the boiling point is 125-126 °C/763 mmHg .Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidines, including “3-[(4-Methylphenoxy)methyl]piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biological and Pharmacological Activity
Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .
Synthesis of Substituted Piperidines
The synthesis of substituted piperidines, including “3-[(4-Methylphenoxy)methyl]piperidine”, is an important task in modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Synthesis of Spiropiperidines
Spiropiperidines are another class of piperidine derivatives. The synthesis of these compounds, including those based on “3-[(4-Methylphenoxy)methyl]piperidine”, is a topic of ongoing research .
Synthesis of Condensed Piperidines
Condensed piperidines are a class of piperidine derivatives where the piperidine ring is fused with another ring. “3-[(4-Methylphenoxy)methyl]piperidine” could potentially be used in the synthesis of such compounds .
Synthesis of Piperidinones
Piperidinones are a class of piperidine derivatives that contain a carbonyl group. The synthesis of piperidinones, including those derived from “3-[(4-Methylphenoxy)methyl]piperidine”, is another area of active research .
Mécanisme D'action
While the specific mechanism of action for 3-[(4-Methylphenoxy)methyl]piperidine is not explicitly mentioned in the search results, piperidine derivatives are known to have various pharmacological applications . Piperine, a piperidine alkaloid, has been shown to induce apoptosis in A2780 cells in early and late stages .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives, including 3-[(4-Methylphenoxy)methyl]piperidine.
Propriétés
IUPAC Name |
3-[(4-methylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAUMOCURKHGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589365 |
Source


|
| Record name | 3-[(4-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883547-94-2 |
Source


|
| Record name | Piperidine, 3-[(4-methylphenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


